molecular formula C22H20Cl2N2O3S2 B5002988 N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide

N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide

Cat. No.: B5002988
M. Wt: 495.4 g/mol
InChI Key: WQTWWTZBUHERGF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space, the bond angles, and the presence of any stereochemistry. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry could be used to analyze the molecular structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the amide group might participate in hydrolysis or condensation reactions, the sulfonyl group could be involved in substitution reactions, and the aromatic rings might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, pKa, etc., would depend on the functional groups present in the molecule and their interactions. For instance, the presence of polar groups like amide and sulfonyl might increase solubility in polar solvents .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its biological activity, given the presence of functional groups that are common in bioactive compounds .

Properties

IUPAC Name

2-(2,3-dichloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O3S2/c1-15-10-12-16(13-11-15)31(28,29)26(19-8-5-6-17(23)22(19)24)14-21(27)25-18-7-3-4-9-20(18)30-2/h3-13H,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTWWTZBUHERGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2SC)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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